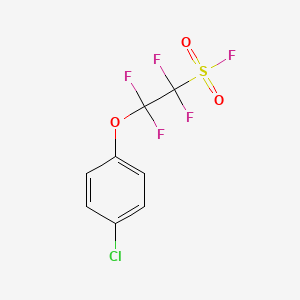
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chlorophenoxytetrafluoroethanesulphonyl fluoride” is a chemical compound with the molecular formula C8H4ClF5O3S . It has a molecular weight of 310.62 .
Synthesis Analysis
Sulfonyl fluorides, such as “4-Chlorophenoxytetrafluoroethanesulphonyl fluoride”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Molecular Structure Analysis
The molecular structure of “4-Chlorophenoxytetrafluoroethanesulphonyl fluoride” can be represented by the SMILES notation: FC(F)(C(F)(S(=O)(F)=O)F)OC1=CC=C(Cl)C=C1 .
Chemical Reactions Analysis
Sulfonyl fluorides, including “4-Chlorophenoxytetrafluoroethanesulphonyl fluoride”, have been used in various chemical reactions. For instance, they have been used in the synthesis of diverse functionalized sulfonyl fluorides .
Aplicaciones Científicas De Investigación
Fluorination in Organic Synthesis
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride plays a significant role in fluorination, a key process in organic synthesis. Banks (1998) discusses the properties and applications of electrophilic fluorinating agents, highlighting their importance in creating organofluorine compounds, a crucial component in pharmaceuticals and agrochemicals. Another study by Fuchigami and Inagi (2020) emphasizes electrochemical systems for selective fluorination, offering insights into safer and more efficient synthesis methods involving compounds like 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride. Both studies underline the agent's utility in creating functionally diverse organofluorine compounds through selective fluorination processes (Banks, 1998) (Fuchigami & Inagi, 2020).
Utility in Synthesis of Functionalised Perfluorocyclohexanes
Fielding and Shirley (1991) conducted research on the synthesis of fluorosulphonyl perfluorocyclohexane carbonyl fluorides, using elemental fluorine for the fluorination of aromatic compounds. This study highlights the potential of using 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride in the creation of novel difunctional perfluorocyclohexanes, which can be further modified for various applications (Fielding & Shirley, 1991).
Application in Medical Imaging
The reagent's application extends to medical imaging, as demonstrated by Szarek et al. (1985). They explored the use of tris(dimethylamino)sulphonium difluorotrimethylsilicate (TASF) for rapid synthesis of deoxyfluoro sugars, which are integral in developing fluorinated-carbohydrate radiopharmaceuticals for medical imaging. This study underscores the potential of using 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride in creating compounds critical for advanced medical diagnostic techniques (Szarek, Hay, & Doboszewski, 1985).
Catalytic and Synthetic Applications
Singh and Shreeve (2004) highlight the breadth of applications of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor), which is closely related to 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride. Their work focuses on the synthetic and structural aspects of organofluorine compounds, demonstrating the reagent's role in introducing fluorine into organic molecules effectively and straightforwardly. This research underscores the reagent's versatility in catalyzing a variety of electrophilic fluorination reactions, which are pivotal in pharmaceutical and agrochemical synthesis (Singh & Shreeve, 2004).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5O3S/c9-5-1-3-6(4-2-5)17-7(10,11)8(12,13)18(14,15)16/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYJASZBMMMPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)(F)S(=O)(=O)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)
![4-Methyl-2-[[2-(trifluoromethyl)pyridin-4-yl]oxymethyl]morpholine](/img/structure/B2531402.png)
![12H-pyrido[2',3':5,6][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2531403.png)
![3-[[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2531407.png)
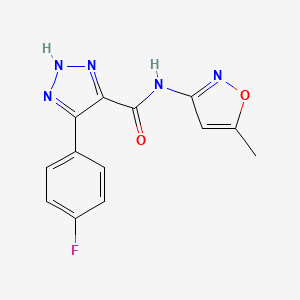
![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531410.png)
![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2531411.png)
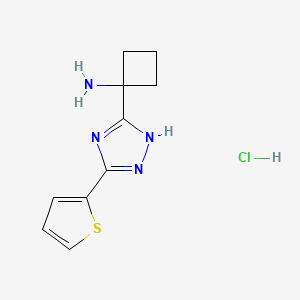
![4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2531414.png)

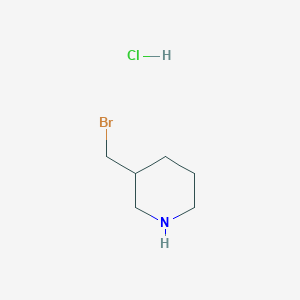

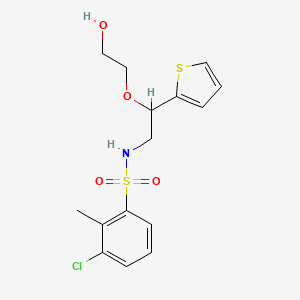
![7-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2531422.png)